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Compound of Interest

Compound Name: Lankacidinol A

Cat. No.: B15580278 Get Quote

A comprehensive analysis of the structural reassignment of 2,18-seco-lankacidinol A, 2,18-

seco-lankacidinol B, and iso-lankacidinol, backed by synthetic chemistry and spectroscopic

evidence, provides critical insights for researchers in natural product chemistry and drug

development. This guide compares the originally proposed and revised structures, presents the

key experimental data that necessitated these changes, and details the methodologies for the

pivotal experiments.

Key Structural Reassignments
Recent investigations, primarily leveraging total synthesis and detailed spectroscopic analysis,

have led to the structural revision of several lankacidinol-related natural products. These

corrections are crucial for a precise understanding of their structure-activity relationships and

for guiding future synthetic and medicinal chemistry efforts.

2,18-seco-Lankacidinol A: From Macrocyclic Hemiaminal
to Oxazolidinone
The structure of 2,18-seco-lankacidinol A, initially reported as a macrocyclic hemiaminal, has

been revised to contain a 4-oxazolidinone ring. This significant revision was driven by a total

synthesis approach inspired by a reconsidered biosynthetic pathway.

2,18-seco-Lankacidinol B: A Stereochemical Correction
at C4
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The structural reassignment of 2,18-seco-lankacidinol B involved the inversion of the

stereocenter at the C4 position from the initially proposed R configuration to the S

configuration. This was unequivocally proven through the synthesis of all four possible

diastereomers and a meticulous comparison of their nuclear magnetic resonance (NMR)

spectra with that of the natural product. The 1H and 13C NMR spectra of the synthesized (4S,

5R)-diastereomer were identical to those of the isolated compound.

iso-Lankacidinol: Revision of C2 and C5 Stereocenters
The initially proposed structure of iso-lankacidinol has also been revised, with corrections to the

stereochemistry at both the C2 and C5 positions. This reassignment was proposed based on

mechanistic considerations of its formation, favoring a retro-Mannich/Mannich cascade over a

retro-Michael/Michael reaction, and was confirmed through total synthesis.

Comparative Data
The following tables summarize the key comparative data that led to the structural

reassignments.

Table 1: Comparison of 1H NMR Data for 2,18-seco-
Lankacidinol B Diastereomers
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Proton

Originally
Proposed (4R, 5R)
(Calculated/Predict
ed)

Revised Structure
(4S, 5R)
(Experimental)

Other
Diastereomers

H-4 - δ 4.25 (m) -

H-5 -
δ 3.80 (dq, J = 9.0,

6.2 Hz)
-

H-20 (Me) - δ 1.25 (d, J = 6.2 Hz) -

Note: Specific

chemical shift and

coupling constant

values for the

originally proposed

structure of 2,18-seco-

lankacidinol B are not

available as it was not

the correct structure.

The data presented

for the revised

structure is from the

synthetic compound

that matched the

natural product.

Table 2: Biological Activity of Lankacidin Analogs
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Compound Cell Line/Organism Activity IC50 / MIC

2,18-seco-

Lankacidinol A

A549 (Human Lung

Carcinoma)
Cytotoxic Data not available

PC-3 (Human

Prostate Carcinoma)
Cytotoxic Data not available

Revised 2,18-seco-

Lankacidinol B

Gram-positive

bacteria

Weak to no

antibacterial activity
> 64 µg/mL

Gram-negative

bacteria

Weak to no

antibacterial activity
> 64 µg/mL

Lankacidin C
Various Gram-positive

bacteria
Antibacterial

Potent, comparable to

erythromycin

L1210 leukemia, B16

melanoma
Antitumor Active

The cytotoxic activities

of 2,18-seco-

lankacidinol A were

reported upon its

isolation, but specific

IC50 values were not

provided in the initial

publication.The

antibacterial screening

of the revised 2,18-

seco-lankacidinol B

and its other

diastereomers

showed minimal

activity.

Experimental Protocols
The structural reassignments were made possible through rigorous chemical synthesis and

spectroscopic analysis. Below are detailed methodologies for key experiments.
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Synthesis of (4S, 5R)-2,18-seco-Lankacidinol B
The successful synthesis of the correct diastereomer of 2,18-seco-lankacidinol B was a critical

step in its structural revision. A convergent approach was employed, involving the synthesis of

two key fragments followed by their coupling.

1. Synthesis of the "Left-Half" Aldehyde:

An Evans syn-aldol reaction between a chiral N-acyloxazolidinone and an appropriate

aldehyde was used to establish the desired C4 and C5 stereochemistry.

The resulting aldol adduct was then converted in several steps to the aldehyde fragment

corresponding to the C1-C10 portion of the molecule.

2. Synthesis of the "Right-Half" Vinyl Stannane:

The C11-C21 fragment was prepared from a commercially available starting material.

Key steps included an asymmetric allylation and the introduction of a vinyl stannane moiety

for the subsequent cross-coupling reaction.

3. Stille Cross-Coupling and Deprotection:

The "left-half" aldehyde and the "right-half" vinyl stannane were coupled using a palladium

catalyst (e.g., Pd(PPh3)4).

Following the cross-coupling, a global deprotection of the silyl protecting groups yielded the

final product,
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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